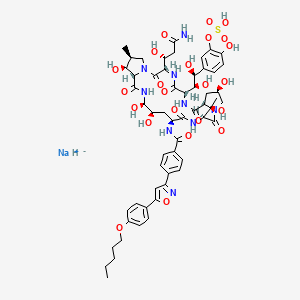
Micafungin (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Micafungin (sodium salt) is an antifungal drug belonging to the echinocandin class of compounds. It is primarily used to treat invasive fungal infections, particularly those caused by Candida and Aspergillus species. Micafungin works by inhibiting the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall, thereby disrupting cell wall integrity and leading to fungal cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of micafungin (sodium salt) involves several steps. Initially, micafungin acid is synthesized through a series of chemical reactions. This acid is then converted into its sodium salt form by mixing it with a weak base in an aqueous solution. The process may also involve the use of organic solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of micafungin (sodium salt) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of cation exchange resins for purification and control of pH levels to maintain product stability .
Análisis De Reacciones Químicas
Types of Reactions
Micafungin (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its antifungal activity.
Reduction: This reaction can modify the molecular structure, impacting its efficacy.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions are typically derivatives of micafungin with modified functional groups. These derivatives can have different antifungal properties and may be used to develop new antifungal agents .
Aplicaciones Científicas De Investigación
Micafungin (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and properties of echinocandins.
Biology: Researchers use micafungin to study fungal cell wall synthesis and the mechanisms of antifungal resistance.
Medicine: It is extensively used in clinical research to develop new treatments for fungal infections, particularly in immunocompromised patients.
Industry: Micafungin is used in the pharmaceutical industry for the development of antifungal drugs and formulations
Mecanismo De Acción
Micafungin exerts its antifungal effects by inhibiting the enzyme 1,3-beta-D-glucan synthase, which is crucial for the synthesis of 1,3-beta-D-glucan, a key component of the fungal cell wall. By blocking this enzyme, micafungin disrupts the integrity of the fungal cell wall, leading to cell lysis and death. This mechanism is unique to echinocandins and does not affect mammalian cells, making micafungin highly selective for fungal cells .
Comparación Con Compuestos Similares
Micafungin is part of the echinocandin class of antifungal agents, which also includes caspofungin and anidulafungin. Compared to these compounds, micafungin has a broader spectrum of activity against Candida species and is often preferred for its efficacy and safety profile. Unlike azoles and polyenes, echinocandins like micafungin target the fungal cell wall rather than the cell membrane, reducing the risk of toxicity and drug interactions .
Similar Compounds
Caspofungin: Another echinocandin with similar mechanisms but different pharmacokinetic properties.
Anidulafungin: Known for its stability and long half-life, making it suitable for certain clinical applications.
Amphotericin B: A polyene antifungal that targets the fungal cell membrane, often used in combination with echinocandins for severe infections.
Micafungin’s unique mechanism of action and broad-spectrum activity make it a valuable tool in the treatment of invasive fungal infections, particularly in immunocompromised patients.
Propiedades
Fórmula molecular |
C56H72N9NaO23S |
|---|---|
Peso molecular |
1294.3 g/mol |
Nombre IUPAC |
sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate;hydride |
InChI |
InChI=1S/C56H71N9O23S.Na.H/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);;/q;+1;-1/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+;;/m0../s1 |
Clave InChI |
XMIXJEXETXVNDE-XIXVKJHBSA-N |
SMILES isomérico |
[H-].CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+] |
SMILES canónico |
[H-].CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



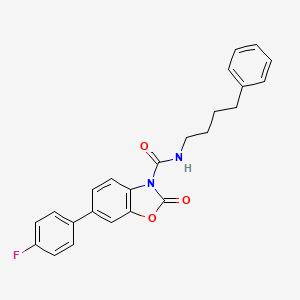
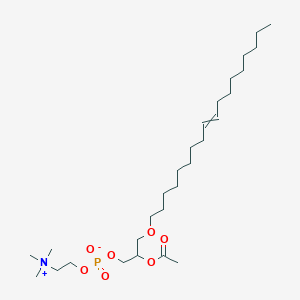
![(1R,2S,3S,4S,5S,9S,11S,12S,14R)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764925.png)
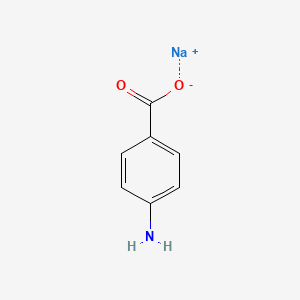
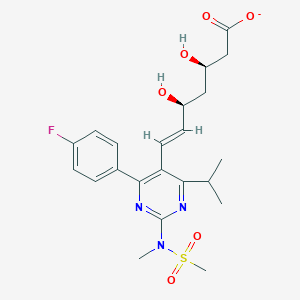
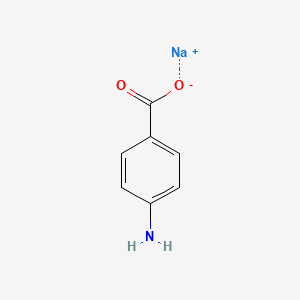
![(7R,8S,9S,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10764937.png)
![5-Heptenoic acid, 7-[(2R,3S,4S)-tetrahydro-4,6-dihydroxy-2-[(1E,3S,5Z)-3-hydroxy-1,5-octadien-1-yl]-2H-pyran-3-yl]-, (5Z)-](/img/structure/B10764948.png)
![(2S,5R,12S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764957.png)
![2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;trihydrochloride](/img/structure/B10764973.png)
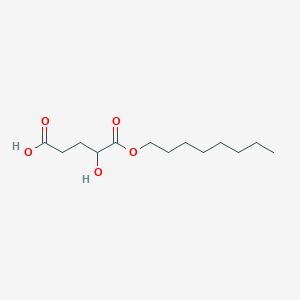
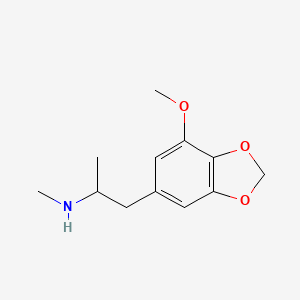
![(1S,3S,5E,7E,11S,12S,13R,15S,16S,17S,19R,23S,25S,27E,29E,33S,34S,35R,37S,38S,39S,41R)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765007.png)
![(3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10765010.png)